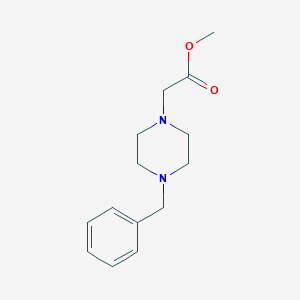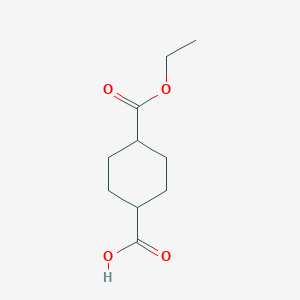
Methyl 2-(4-benzylpiperazin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(4-benzylpiperazin-1-yl)acetate” is a chemical compound with the CAS Number: 179869-10-4 . It has a molecular weight of 248.32 . The IUPAC name for this compound is methyl (4-benzyl-1-piperazinyl)acetate . It is usually available in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 2-(4-benzylpiperazin-1-yl)acetate” is 1S/C14H20N2O2/c1-18-14(17)12-16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-(4-benzylpiperazin-1-yl)acetate” is a liquid at room temperature . It has a molecular weight of 248.32 .科学的研究の応用
Antimicrobial Activity
Compounds with a piperazine moiety have been studied for their antimicrobial properties. For instance, derivatives of piperazine chrome-2-one have shown promising results in docking simulations against oxidoreductase enzymes, which are key in bacterial metabolism .
Antifungal Agents
Piperazine derivatives have also been synthesized as potential antifungal agents. A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were created for this purpose, indicating that similar structures could be explored for antifungal applications .
Molecular Modeling
The structure of piperazine derivatives allows for molecular modeling studies to predict interactions with biological targets. This can be crucial in drug design and discovery processes .
Pharmacological Research
The affinity of piperazine compounds for certain receptors, such as α1-adrenergic receptors, has been documented. This suggests a potential for pharmacological research into receptor-ligand interactions and drug efficacy .
Safety and Hazards
特性
IUPAC Name |
methyl 2-(4-benzylpiperazin-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-14(17)12-16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUTXFJKMUIAKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571770 |
Source


|
| Record name | Methyl (4-benzylpiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-benzylpiperazin-1-yl)acetate | |
CAS RN |
179869-10-4 |
Source


|
| Record name | Methyl (4-benzylpiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)



![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)



![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)
